molecular formula C10H13N3O3 B7533098 3-Nitro-4-(propan-2-ylamino)benzamide

3-Nitro-4-(propan-2-ylamino)benzamide

Cat. No.: B7533098
M. Wt: 223.23 g/mol
InChI Key: OIMBUMDYMRTAFK-UHFFFAOYSA-N
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Description

3-Nitro-4-(propan-2-ylamino)benzamide, also known as NIPAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NIPAB belongs to the class of nitroaromatic compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(propan-2-ylamino)benzamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This compound has been shown to increase the production of ROS in cancer cells, leading to their death. The compound also induces oxidative stress by depleting the levels of glutathione, a major antioxidant in cells. This results in the accumulation of ROS, leading to cellular damage and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes such as lactate dehydrogenase, acetylcholinesterase, and tyrosinase. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to possess analgesic activity by blocking the transmission of pain signals in the nervous system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Nitro-4-(propan-2-ylamino)benzamide in lab experiments is its potent biological activity. The compound has been shown to possess antitumor and antimicrobial activity at low concentrations, making it a valuable tool for studying these biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress, which can be detrimental to cells at high concentrations. Careful dose optimization is required to minimize toxicity and ensure accurate results.

Future Directions

There are several future directions for research on 3-Nitro-4-(propan-2-ylamino)benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. The structure-activity relationship of this compound can be studied to identify key structural features that are important for its biological activity. Another area of research is the development of this compound-based drug delivery systems. This compound can be conjugated to various nanoparticles or liposomes to improve its solubility and bioavailability. Finally, the potential applications of this compound in other areas such as neurodegenerative diseases and cardiovascular diseases can be explored.

Synthesis Methods

The synthesis of 3-Nitro-4-(propan-2-ylamino)benzamide involves the reaction of 3-nitro-4-chloro-benzamide with isopropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

3-Nitro-4-(propan-2-ylamino)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer therapy. This compound has been shown to possess potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Another area of research for this compound is in the field of infectious diseases. The compound has been shown to possess potent antimicrobial activity against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound disrupts the membrane integrity of these pathogens, leading to their death.

Properties

IUPAC Name

3-nitro-4-(propan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6(2)12-8-4-3-7(10(11)14)5-9(8)13(15)16/h3-6,12H,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBUMDYMRTAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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